molecular formula C17H18O3 B12516864 1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one

1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one

Cat. No.: B12516864
M. Wt: 270.32 g/mol
InChI Key: WALSFODQACXDEM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one is an organic compound with a complex structure that includes methoxy and phenylmethoxy groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methoxy-4-phenylmethoxybenzene with a suitable propanone derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: Shares a similar structure but lacks the phenylmethoxy group.

    Phenylacetone: Another related compound with a simpler structure.

Uniqueness

1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O3/c1-3-16(18)15-10-9-14(11-17(15)19-2)20-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

WALSFODQACXDEM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

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